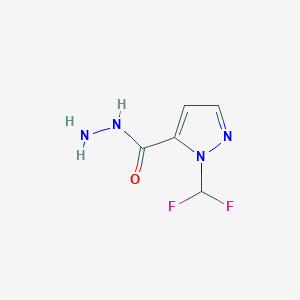

1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide

Beschreibung

1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a difluoromethyl group at the 1-position and a carbohydrazide moiety at the 5-position.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c6-5(7)11-3(1-2-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBJVTGMNWBTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized processes that ensure high yield and purity. These processes often utilize advanced difluoromethylation reagents and catalysts to achieve efficient and scalable synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound contains a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide functional group, which enhances its potential biological activity and reactivity in chemical reactions.

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Reactivity Studies : Researchers have explored its reactivity under different conditions to develop new synthetic pathways for producing novel compounds with desired properties.

Biological Research

- Antifungal Activity : 1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide has been shown to inhibit succinate dehydrogenase (SDH), an enzyme crucial for cellular respiration in fungi. This inhibition can lead to the death of fungal pathogens, making it a candidate for agricultural fungicides.

- Anticancer Potential : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves disrupting cellular metabolic processes, which could be leveraged for developing anticancer therapies .

- Antibacterial Activity : There is ongoing research into the antibacterial properties of this compound, with studies indicating potential effectiveness against several pathogenic bacteria .

Industrial Applications

- Agrochemical Development : The compound is being investigated as a precursor for developing new agrochemicals that target specific pests or diseases affecting crops. Its ability to inhibit key metabolic pathways in fungi positions it as a valuable agent in agricultural formulations.

- Material Science : The difluoromethyl group may also impart unique physical properties to materials synthesized from this compound, making it suitable for applications in functional polymers and ionic liquids.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s bioactive effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

Pharmacological and Agrochemical Profiles

Anticancer Activity:

- Analogs such as (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives demonstrate potent growth inhibition in A549 lung cancer cells (IC₅₀ < 10 µM) via apoptosis induction .

Insecticidal Activity:

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibit >70% mortality against Helicoverpa armigera at 100 ppm, attributed to synergistic effects of bromine and chloropyridinyl groups .

Anticonvulsant Potential:

Physicochemical Properties

Biologische Aktivität

1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide is a novel compound within the pyrazole family, which has gained attention for its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity associated with 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, along with a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity by enhancing interactions with specific molecular targets.

Biological Activity Overview

1-(Difluoromethyl)-1H-pyrazole-5-carbohydrazide exhibits several biological activities, primarily in the following areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, similar to other pyrazole derivatives.

- Anticancer Potential : There is emerging evidence that this compound may possess cytotoxic properties against certain cancer cell lines.

The biological activity of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide can be attributed to its interaction with key enzymes and receptors involved in various biochemical pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK2, affecting cell cycle progression and leading to apoptosis in cancer cells.

- COX Inhibition : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide may exhibit anti-inflammatory effects through similar mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Potential COX inhibition | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various pyrazole derivatives, including 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anti-inflammatory Effects : In vivo models assessing carrageenan-induced paw edema showed that the compound reduced inflammation significantly, suggesting its potential as an anti-inflammatory agent. Histopathological analyses indicated minimal damage to gastric tissues, highlighting its safety profile .

- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide induced apoptosis and inhibited cell proliferation at micromolar concentrations, warranting further investigation into its anticancer properties .

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves cyclization of hydrazide derivatives with difluoromethylated precursors. For example, hydrazides react with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or acetonitrile to form the pyrazole core. Difluoroacetic acid derivatives and methyl hydrazine are key reagents, with catalysts such as Lewis acids (e.g., ZnCl₂) enhancing reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard methods include:

- ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern and difluoromethyl group.

- FT-IR : For identifying carbonyl (C=O) and N-H stretches from the carbohydrazide moiety.

- ESI-MS : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): For unambiguous structural elucidation .

Q. What biological activities are associated with this compound?

Pyrazole carbohydrazides are explored for antifungal and antibacterial properties due to the electron-withdrawing difluoromethyl group, which enhances metabolic stability and target binding. Preliminary studies on analogs show activity against Candida spp. and Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Transition metal catalysts (e.g., CuI) can reduce side reactions in multi-step syntheses .

- Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions, as seen in analogous pyrazole syntheses .

Q. How should researchers address contradictions in reported biological activity data?

- Structural analogs : Compare activity of 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide with derivatives (e.g., 3-trifluoromethyl or 4-iodo substitutions) to identify substituent effects .

- Assay standardization : Ensure consistent protocols for MIC (Minimum Inhibitory Concentration) testing, as variations in inoculum size or growth media can skew results .

Q. What computational methods predict the compound’s reactivity or binding modes?

- Molecular docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (a target for antifungals). Pyrazole rings often occupy hydrophobic pockets, while the carbohydrazide group forms hydrogen bonds .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The difluoromethyl group lowers LUMO energy, enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.